An In-depth Technical Guide to 3-Phenoxytoluene (CAS 3586-14-9)
An In-depth Technical Guide to 3-Phenoxytoluene (CAS 3586-14-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Phenoxytoluene (CAS 3586-14-9), a diaryl ether that serves as a crucial intermediate in the synthesis of various agrochemicals. This document consolidates its chemical and physical properties, safety information, and primary applications. While direct biological signaling pathways for 3-Phenoxytoluene are not extensively documented, its significance lies in its role as a foundational precursor for potent pesticides. This guide presents available data in a structured format to support research and development activities.
Chemical and Physical Properties
3-Phenoxytoluene, also known as m-Phenoxytoluene or Phenyl m-tolyl ether, is an aromatic ether characterized by a phenoxy group attached to a toluene molecule at the meta position.[1][2] Its chemical structure and properties make it a stable and effective component in the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 3586-14-9[2] |
| Molecular Formula | C₁₃H₁₂O[2][3] |
| Molecular Weight | 184.23 g/mol [2][3] |
| IUPAC Name | 1-methyl-3-phenoxybenzene[2] |
| Synonyms | m-Phenoxytoluene, Phenyl m-tolyl ether, 3-Methyldiphenyl ether[2][4] |
| SMILES | CC1=CC(=CC=C1)OC2=CC=CC=C2[2] |
| InChI Key | UDONPJKEOAWFGI-UHFFFAOYSA-N[2] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Clear, very slightly yellow liquid[1][4] |
| Boiling Point | 271-273 °C (lit.)[1][5] |
| Melting Point | 21-22 °C[6] |
| Density | 1.051 g/mL at 25 °C (lit.)[1][5] |
| Flash Point | >110 °C[1] |
| Refractive Index | n20/D 1.573 (lit.)[1] |
| Vapor Pressure | 0.0122 mmHg at 25°C[1] |
| Water Solubility | Low solubility[7] |
| Solubility in Organic Solvents | Soluble in nonpolar solvents[3][7] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols are proprietary, the formation of 3-Phenoxytoluene, as a diaryl ether, can be achieved through methods such as the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst.
Experimental Protocol: General Ullmann Condensation for Diaryl Ether Synthesis
This protocol is a generalized representation and may require optimization for specific substrates and scales.
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Reactant Preparation : In a reaction vessel equipped with a condenser and magnetic stirrer, combine m-cresol, a halobenzene (e.g., bromobenzene or iodobenzene), and a suitable base (e.g., potassium carbonate).
-
Catalyst Addition : Introduce a copper-based catalyst, such as copper(I) iodide (CuI), and potentially a ligand to facilitate the reaction.
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Solvent : Add a high-boiling point solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants and allow the reaction to proceed at an elevated temperature.
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Reaction Conditions : Heat the mixture to a temperature typically ranging from 120 to 180 °C. The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up and Purification : Upon completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate is then subjected to an aqueous work-up to remove the solvent and other water-soluble impurities. The crude product is purified using vacuum distillation to yield pure 3-Phenoxytoluene.
Applications in Agrochemical Synthesis
The primary and most significant application of 3-Phenoxytoluene is its use as a key intermediate in the manufacturing of synthetic pyrethroid insecticides and certain fungicides.[1][8][9] Its structural backbone is incorporated into the final active ingredients, contributing to their stability and efficacy.
Role as a Precursor
3-Phenoxytoluene is a foundational building block for several commercially important pesticides. For instance, it is a precursor to 3-phenoxybenzyl alcohol, which is then esterified to produce a range of pyrethroid insecticides. It is also utilized in the synthesis of the fungicide Difenoconazole.[1][9]
Safety and Handling
Based on available safety data sheets, 3-Phenoxytoluene is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[4] However, it is identified as being toxic to aquatic life with long-lasting effects.[2][10] Standard laboratory safety practices should be employed during handling.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects[2][10] |
Recommended Handling and Storage
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Handling : Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[4][11]
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Storage : Store in a dry, cool, and well-ventilated place in a tightly sealed container.[12] It is recommended to store under an inert atmosphere as it may be air-sensitive.[13]
-
In case of fire : Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish.[12]
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Disposal : Dispose of contents and container through a licensed waste management company in accordance with local, regional, and national regulations.[10] Avoid release to the environment.[10]
Biological Activity and Toxicological Information
There is a notable lack of data on the specific biological activities or mechanisms of action of 3-Phenoxytoluene itself in mammalian systems. Its primary relevance in a biological context is as a precursor to pesticides. Toxicological studies have been conducted on read-across analog substances like diphenyl ether for safety assessments.[14] One study noted that 3-Phenoxytoluene induced chromosomal aberrations in vitro in Chinese Hamster Lung (CHL) cells.[15] However, comprehensive toxicological properties have not been thoroughly investigated.[11]
Conclusion
3-Phenoxytoluene (CAS 3586-14-9) is a well-characterized chemical intermediate with significant industrial importance, particularly in the agrochemical sector. Its physical and chemical properties are well-documented, providing a solid foundation for its application in synthesis. While it lacks extensive data on direct biological activity, its role as a key building block for potent insecticides and fungicides makes it a compound of interest for professionals in chemical synthesis and pesticide development. Standard safety precautions are sufficient for handling, with particular attention to preventing environmental release due to its aquatic toxicity. Future research could explore any potential latent biological effects, though its current utility remains firmly in the realm of chemical manufacturing.
References
- 1. Cas 3586-14-9,3-PHENOXYTOLUENE | lookchem [lookchem.com]
- 2. 3-Phenoxytoluene | C13H12O | CID 19165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Phenoxytoluene | 3586-14-9 | FP54913 | Biosynth [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-PHENOXYTOLUENE, CasNo.3586-14-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. CAS 3586-14-9: 3-Phénoxytoluène | CymitQuimica [cymitquimica.com]
- 8. 3-PHENOXYTOLUENE | 3586-14-9 [chemicalbook.com]
- 9. 3-PHENOXYTOLUENE CAS 3586-14-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. capotchem.cn [capotchem.cn]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. 3-Phenoxytoluene | 3586-14-9 | TCI AMERICA [tcichemicals.com]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
